Cas no 874806-05-0 (N'-2-(4-methoxyphenyl)ethyl-N-{3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}ethanediamide)

N'-2-(4-methoxyphenyl)ethyl-N-{3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}ethanediamide structure
874806-05-0 structure
Product name:N'-2-(4-methoxyphenyl)ethyl-N-{3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}ethanediamide
CAS No:874806-05-0
MF:C22H27N3O6S
MW:461.531284570694
CID:5759517
PubChem ID:16825570

N'-2-(4-methoxyphenyl)ethyl-N-{3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}ethanediamide Chemical and Physical Properties

Names and Identifiers

    • N'-[2-(4-methoxyphenyl)ethyl]-N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide
    • F1843-0604
    • MLS001166986
    • CHEMBL1365229
    • SMR000641284
    • N1-(4-methoxyphenethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide
    • 874806-05-0
    • AKOS024614290
    • N-[2-(4-methoxyphenyl)ethyl]-N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
    • HMS2241H03
    • Ethanediamide, N1-[2-(4-methoxyphenyl)ethyl]-N2-[[3-[(4-methylphenyl)sulfonyl]-2-oxazolidinyl]methyl]-
    • N'-2-(4-methoxyphenyl)ethyl-N-{3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}ethanediamide
    • Inchi: 1S/C22H27N3O6S/c1-16-3-9-19(10-4-16)32(28,29)25-13-14-31-20(25)15-24-22(27)21(26)23-12-11-17-5-7-18(30-2)8-6-17/h3-10,20H,11-15H2,1-2H3,(H,23,26)(H,24,27)
    • InChI Key: GUDDCYQETQHZKA-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(N1CCOC1CNC(C(NCCC1C=CC(=CC=1)OC)=O)=O)(=O)=O

Computed Properties

  • Exact Mass: 461.16205676g/mol
  • Monoisotopic Mass: 461.16205676g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 8
  • Complexity: 724
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 122Ų
  • XLogP3: 2.2

Experimental Properties

  • Density: 1.289±0.06 g/cm3(Predicted)
  • pka: 12.16±0.46(Predicted)

N'-2-(4-methoxyphenyl)ethyl-N-{3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}ethanediamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1843-0604-1mg
N'-[2-(4-methoxyphenyl)ethyl]-N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide
874806-05-0 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1843-0604-25mg
N'-[2-(4-methoxyphenyl)ethyl]-N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide
874806-05-0 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1843-0604-4mg
N'-[2-(4-methoxyphenyl)ethyl]-N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide
874806-05-0 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1843-0604-10mg
N'-[2-(4-methoxyphenyl)ethyl]-N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide
874806-05-0 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1843-0604-40mg
N'-[2-(4-methoxyphenyl)ethyl]-N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide
874806-05-0 90%+
40mg
$140.0 2023-05-17
A2B Chem LLC
BA64128-5mg
N'-[2-(4-methoxyphenyl)ethyl]-N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide
874806-05-0
5mg
$272.00 2024-04-19
A2B Chem LLC
BA64128-10mg
N'-[2-(4-methoxyphenyl)ethyl]-N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide
874806-05-0
10mg
$291.00 2024-04-19
Life Chemicals
F1843-0604-20μmol
N'-[2-(4-methoxyphenyl)ethyl]-N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide
874806-05-0 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1843-0604-5μmol
N'-[2-(4-methoxyphenyl)ethyl]-N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide
874806-05-0 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1843-0604-50mg
N'-[2-(4-methoxyphenyl)ethyl]-N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide
874806-05-0 90%+
50mg
$160.0 2023-05-17

N'-2-(4-methoxyphenyl)ethyl-N-{3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}ethanediamide Related Literature

Additional information on N'-2-(4-methoxyphenyl)ethyl-N-{3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}ethanediamide

Compound CAS No 874806-05-0: N'-2-(4-methoxyphenyl)ethyl-N-{3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}ethanediamide

The compound with CAS No 874806-05-0, named N'-2-(4-methoxyphenyl)ethyl-N-{3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}ethanediamide, is a complex organic molecule with potential applications in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a 4-methoxyphenyl group, a 1,3-oxazolidin ring system, and a sulfonyl functional group. These structural features contribute to its chemical stability and bioactivity.

Recent studies have highlighted the importance of oxazolidinone derivatives in drug discovery. The presence of the 1,3-oxazolidin ring in this compound suggests that it may exhibit antimicrobial or antifungal properties. Additionally, the sulfonyl group is known to enhance the pharmacokinetic properties of molecules, making them more suitable for therapeutic applications. The 4-methoxyphenyl substituent further modulates the compound's activity by influencing its solubility and binding affinity to target proteins.

Research on similar compounds has shown that the combination of an oxazolidinone ring with a sulfonyl group can lead to potent inhibitors of enzymes involved in various disease pathways. For instance, such compounds have been explored as potential inhibitors of kinases and proteases, which are key targets in cancer and inflammatory diseases. The N'-2-(4-methoxyphenyl)ethyl moiety in this compound may also play a role in enhancing its bioavailability and reducing toxicity.

The synthesis of this compound involves multi-step organic reactions, including nucleophilic substitutions and cyclizations. The use of advanced synthetic techniques has enabled researchers to optimize the yield and purity of this compound. Its structural elucidation has been confirmed through various spectroscopic methods such as NMR and mass spectrometry.

In terms of biological evaluation, preliminary assays have indicated that this compound exhibits moderate activity against certain enzyme targets. However, further studies are required to fully understand its mechanism of action and therapeutic potential. Collaborative efforts between chemists and biologists are ongoing to explore its applications in drug development.

From an environmental perspective, the degradation pathways of this compound are currently under investigation. Understanding its persistence in different environments is crucial for assessing its ecological impact. Initial findings suggest that it undergoes hydrolytic cleavage under specific conditions, which may influence its environmental fate.

In conclusion, the compound with CAS No 874806-05-0 represents a promising lead in medicinal chemistry research. Its unique structure and functional groups make it a valuable candidate for further exploration in drug discovery programs targeting various therapeutic areas.

Recommend Articles

Recommended suppliers
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd